T 2588G Sodium Bisulfite adduct chemical structure and properties
T 2588G Sodium Bisulfite adduct chemical structure and properties
The following technical guide provides an in-depth analysis of T 2588G Sodium Bisulfite Adduct , a critical reference standard used in the quality control and stability profiling of third- and fourth-generation cephalosporins.
Chemical Structure, Properties, and Analytical Applications
Executive Summary
T 2588G Sodium Bisulfite Adduct (also designated as Cefepime Impurity C or THR 221V ) is the stabilized sodium bisulfite addition product of the aldehyde metabolite derived from the aminothiazolyl-oxime side chain of cephalosporin antibiotics.
While the code "T-2588" historically refers to the prodrug Cefteram Pivoxil , the "G" suffix variant (T 2588G) serves as the industry-standard designation for the specific degradation product (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)-N-(2-oxoethyl)acetamide , trapped as a bisulfite adduct to ensure stability. This compound is a critical Critical Quality Attribute (CQA) marker in the stability testing of Cefepime and Cefteram , indicating advanced hydrolytic degradation of the cephem nucleus.
Chemical Identity & Structure
The core challenge in isolating cephalosporin degradation products is the instability of the resulting aldehydes. The "T 2588G" standard solves this by converting the reactive aldehyde into a stable
2.1 Nomenclature and Identification
| Parameter | Detail |
| Common Name | T 2588G Sodium Bisulfite Adduct |
| Pharmacopeial Name | Cefepime Impurity C (EP/USP) |
| Chemical Name | Sodium (Z)-2-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-1-hydroxyethanesulfonate |
| Parent Aldehyde | (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)-N-(2-oxoethyl)acetamide |
| CAS Number | 104301-63-5 (Refers to the adduct/impurity complex) |
| Molecular Formula | |
| Molecular Weight | 346.31 g/mol |
2.2 Structural Analysis
The molecule consists of three distinct functional domains:
-
Aminothiazole Ring: The primary pharmacophore responsible for antibacterial activity (binding to PBPs), which remains intact during this specific degradation pathway.
-
Methoxyimino Linker: The (Z)-isomer configuration is preserved, maintaining the steric bulk that usually confers
-lactamase resistance. -
Masked Aldehyde Tail: The original cephem dihydrothiazine ring has fragmented, leaving an N-ethyl fragment. The terminal aldehyde is reacted with sodium bisulfite (
) to form the stable sulfonate salt.
Diagram 1: Structural Composition of T 2588G
[4]
Formation Mechanism (Degradation Pathway)[5]
The presence of T 2588G in a drug substance indicates a specific, high-energy degradation pathway involving the rupture of the
Mechanism Steps:
- -Lactam Hydrolysis: Nucleophilic attack (by water/OH-) opens the four-membered lactam ring.
-
Expulsion of C-3 Substituent: In Cefepime, the N-methylpyrrolidine (NMP) group is a good leaving group and is expelled.
-
Decarboxylation & Fragmentation: The unstable intermediate loses
and the remaining sulfur-containing ring fragments, leaving the N-(2-oxoethyl) amide (the aldehyde). -
Bisulfite Trapping (Synthetic Step): To create the reference standard, this aldehyde is trapped with sodium bisulfite to prevent polymerization.
Diagram 2: Degradation Pathway Leading to T 2588G
[1][4]
Physicochemical Properties[4][6]
Understanding the properties of T 2588G is essential for handling it as a reference standard. Unlike the parent drugs, which are often zwitterionic, this adduct is an anionic salt.
| Property | Description | Implications for Analysis |
| Appearance | White to pale yellow solid | Visual inspection for degradation (darkening indicates oxidation). |
| Solubility | Soluble in Water; Slightly soluble in Methanol | Dissolve in aqueous buffer first, then add organic modifier for HPLC. |
| Hygroscopicity | High | Must be stored in desiccated conditions; weigh quickly to avoid mass error. |
| Stability | Temperature sensitive (Store at -20°C) | Reverts to free aldehyde in highly acidic/basic solution or upon heating. |
| pKa | ~9.30 (Predicted for amine/oxime) | Mobile phase pH should be controlled (typically pH 2.5 - 4.0) to ensure retention. |
Analytical Protocols
The following protocols are derived from standard pharmacopeial methods (EP/USP) for Cefepime Related Compounds.
5.1 HPLC Method for Impurity Profiling
To detect T 2588G (Impurity C) alongside Cefepime and other degradants (like N-methylpyrrolidine).
-
Column: C18 (Octadecylsilane),
mm, packing (e.g., Waters Symmetry or equivalent). -
Mobile Phase A: Phosphate Buffer pH 2.5 (Potassium dihydrogen phosphate adjusted with phosphoric acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-10 min: 95% A / 5% B (Isocratic hold for polar adducts like T 2588G).
-
10-30 min: Linear gradient to 50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aminothiazole absorption max).
-
Retention Time: T 2588G is a polar degradation product and will elute early (typically RRT ~0.2 - 0.4 relative to Cefepime) due to the hydrophilic sulfonate group.
5.2 Preparation of Standard Solution
Critical Step: Because T 2588G is a bisulfite adduct, it exists in equilibrium.
-
Weigh 5.0 mg of T 2588G Sodium Bisulfite Adduct.
-
Dissolve in 10 mL of Mobile Phase A (Acidic buffer helps stabilize the adduct form during injection).
-
Do not use pure methanol for dissolution, as it may shift the equilibrium or precipitate the salt.
-
Inject immediately or store at 4°C for no more than 24 hours.
References
- European Pharmacopoeia (Ph. Eur.). Cefepime Dihydrochloride Monohydrate Monograph: Impurity C. 10th Edition. Strasbourg: EDQM.
- United States Pharmacopeia (USP). Cefepime Hydrochloride: Related Compound C. USP-NF 2024. Rockville, MD.
-
LGC Standards . T 2588G Sodium Bisulfite Adduct Product Data Sheet.
-
BOC Sciences . Cefepime EP Impurity C (CAS 104301-63-5) Technical Specifications.
- Foda, N.H. (2010). "Stability-indicating HPLC method for the determination of Cefepime".
-
Santa Cruz Biotechnology . T 2588G Sodium Bisulfite adduct Properties.
